molecular formula C8H9BrFN B1489394 2-(3-Bromophenyl)-2-fluoroethan-1-amine CAS No. 794472-18-7

2-(3-Bromophenyl)-2-fluoroethan-1-amine

Cat. No. B1489394
M. Wt: 218.07 g/mol
InChI Key: CWAHHQSCBWJANH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Benzimidazoles and Thiadiazole Derivatives

Research by Lygin and Meijere (2009) demonstrates the use of o-bromophenyl isocyanide, which reacts with primary amines to produce 1-substituted benzimidazoles and thiadiazole derivatives. This synthesis process is significant in the development of compounds with potential pharmacological applications (Lygin & Meijere, 2009).

Fluorination of Amine, Phenol, and Amide Groups

Zhang et al. (2003) explored the use of [18F]fluoroethyl bromide to increase the reactivity with amine, phenol, and amide groups for the synthesis of [18F]fluoroethylated compounds. This research is pivotal in the field of positron emission tomography (PET) tracer development, highlighting the application of fluoroethylation in medical imaging (Zhang et al., 2003).

Synthesis of Fluorescent Imines

García-Hernández and Gabbaï (2009) reported on the synthesis of fluorescent imines using 2-(2-bromophenyl)-dioxolane. The study highlights the structural properties and emission characteristics of these compounds, which can be crucial for the development of new fluorescent materials for various applications (García-Hernández & Gabbaï, 2009).

Chemoselective Amination

Stroup et al. (2007) discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which is relevant to the context of 2-(3-Bromophenyl)-2-fluoroethan-1-amine. This research provides insights into the selective amination processes, essential for the development of specific compounds in organic synthesis (Stroup et al., 2007).

Fluorosulfonylvinylation of Amines

Leng et al. (2020) developed a protocol for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, which is relevant for understanding the functionalization of compounds like 2-(3-Bromophenyl)-2-fluoroethan-1-amine. This research contributes to the synthesis of compounds with potential antimicrobial applications (Leng et al., 2020).

Synthesis of Amino-3-fluorophenyl Boronic Acid

Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, which shares structural similarities with 2-(3-Bromophenyl)-2-fluoroethan-1-amine. Their research is crucial for the development of glucose sensing materials and highlights the utility of boronic acids in various synthetic applications (Das et al., 2003).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it .

Future Directions

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properties

IUPAC Name

2-(3-bromophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAHHQSCBWJANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299503
Record name 3-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-fluoroethan-1-amine

CAS RN

794472-18-7
Record name 3-Bromo-β-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794472-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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